Chirabite-AR

Overview

Description

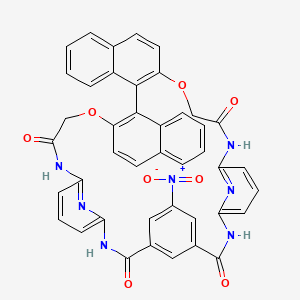

Chirabite-AR is a macrocyclic compound with the molecular formula C42H29N7O8 . It was developed by Ima and his team . The compound is known for its high versatility as a chiral shift reagent .

Synthesis Analysis

Chirabite-AR is a chiral fluorescent chemosensor that comprises a BINOL auxiliary and an array of hydrogen bond donors . To enhance the fluorescence of the chemosensors, conjugated moieties were attached to the 3,30-positions of the BINOL auxiliary .Molecular Structure Analysis

The molecular weight of Chirabite-AR is 759.7 g/mol . Its IUPAC name is 6-nitro-19,40-dioxa-2,10,16,43,48,49-hexazaoctacyclo . The InChIKey is AFQYUGXRHMUXOZ-UHFFFAOYSA-N .Chemical Reactions Analysis

Chirabite-AR recognizes a number of carboxylates, namely, enantiomers of ibuprofen, ketoprofen, 2-phenylpropanoate, mandelate, and phenylalanine in a stereoselective fashion . Depending on the structure of the chemosensor, the presence of carboxylate yields fluorescence quenching or amplification .Physical And Chemical Properties Analysis

Chirabite-AR is a solid compound that should be stored at temperatures between 0-10°C . It is heat sensitive .Relevant Papers The relevant papers retrieved include a study on the determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors , and a study on the attempted resolution and racemization of Beckmann-derived CTV-lactam .

Scientific Research Applications

Quality Control in Manufacturing

In the manufacturing sector, Chirabite-AR is used for quality control of chiral compounds. Ensuring the correct enantiomer in the final product is vital for maintaining the standards and specifications of the manufactured goods.

Each of these applications of Chirabite-AR underscores its versatility and importance in scientific research, contributing to advancements in various fields by providing insights into the chiral nature of molecules .

Mechanism of Action

properties

IUPAC Name |

6-nitro-19,40-dioxa-2,10,16,43,48,49-hexazaoctacyclo[42.3.1.14,8.111,15.020,29.023,28.030,39.031,36]pentaconta-1(47),4(50),5,7,11,13,15(49),20(29),21,23,25,27,30(39),31,33,35,37,44(48),45-nonadecaene-3,9,17,42-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H29N7O8/c50-37-22-56-31-17-15-24-7-1-3-9-29(24)39(31)40-30-10-4-2-8-25(30)16-18-32(40)57-23-38(51)46-34-12-6-14-36(44-34)48-42(53)27-19-26(20-28(21-27)49(54)55)41(52)47-35-13-5-11-33(43-35)45-37/h1-21H,22-23H2,(H2,43,45,47,50,52)(H2,44,46,48,51,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQYUGXRHMUXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)NC4=CC=CC(=N4)NC(=O)COC5=C(C6=CC=CC=C6C=C5)C7=C(O1)C=CC8=CC=CC=C87 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H29N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648742 | |

| Record name | 6-Nitro-19,40-dioxa-2,10,16,43,48,49-hexaazaoctacyclo[42.3.1.1~4,8~.1~11,15~.0~20,29~.0~23,28~.0~30,39~.0~31,36~]pentaconta-1(48),4(50),5,7,11(49),12,14,20(29),21,23,25,27,30(39),31,33,35,37,44,46-nonadecaene-3,9,17,42-tetrone (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

759.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chirabite-AR | |

CAS RN |

909254-56-4 | |

| Record name | 6-Nitro-19,40-dioxa-2,10,16,43,48,49-hexaazaoctacyclo[42.3.1.1~4,8~.1~11,15~.0~20,29~.0~23,28~.0~30,39~.0~31,36~]pentaconta-1(48),4(50),5,7,11(49),12,14,20(29),21,23,25,27,30(39),31,33,35,37,44,46-nonadecaene-3,9,17,42-tetrone (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

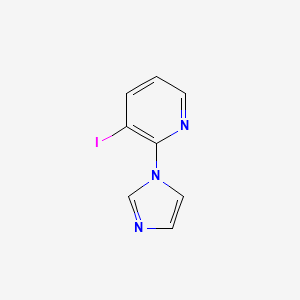

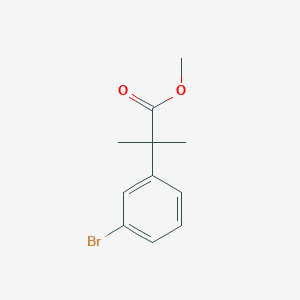

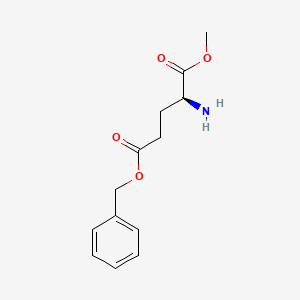

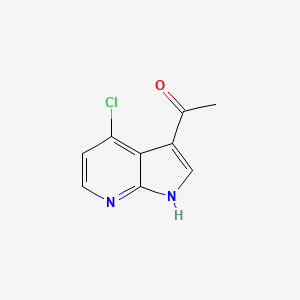

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

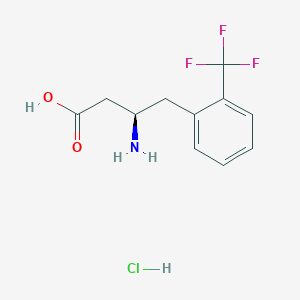

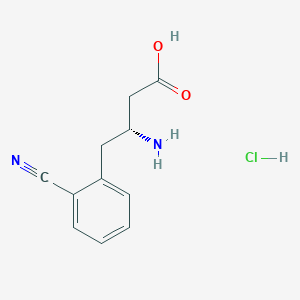

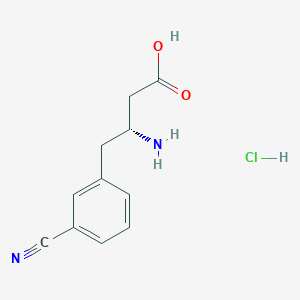

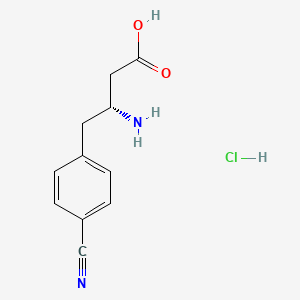

Feasible Synthetic Routes

Q & A

Q1: What is Chirabite-AR and how does it help determine enantiomeric purity?

A1: Chirabite-AR is a commercially available chiral selector developed by Ema and coworkers. While its typical applications involve determining the enantiomeric purity of small molecules that fit within its macrocyclic cavity [25-27], the research presented in this paper investigates its use for a larger supramolecular scaffold. Chirabite-AR achieves this by differentially interacting with enantiomers, leading to distinct NMR signals for each enantiomer. This difference in chemical shifts allows for the calculation of enantiomeric excess.

Q2: How was Chirabite-AR employed in the study of the cyclotriveratrylene (CTV)-derived macrocyclic lactam?

A2: The researchers aimed to determine if Chirabite-AR could be used to analyze the enantiomeric purity of the CTV-derived lactam, a larger molecule than typically analyzed with this chiral selector []. They found that Chirabite-AR successfully differentiated the enantiomers of the CTV-lactam. This differentiation was evident in the baseline separation observed in most of the proton NMR resonances, enabling the determination of the enantiomeric purity of this supramolecular scaffold [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1360879.png)

![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1360903.png)